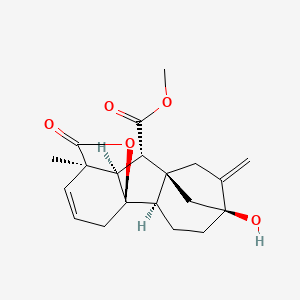

Gibberellin A5 methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gibberellin A5 methyl ester is a derivative of gibberellin A5, a plant hormone belonging to the gibberellin family. Gibberellins are tetracyclic diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering . This compound is often used in scientific research to study the effects of gibberellins on plant physiology and development.

準備方法

Synthetic Routes and Reaction Conditions: Gibberellin A5 methyl ester can be synthesized through several methods. One common approach involves the hydrogenation of this compound-16,17-epoxide with tritium gas, followed by the removal of epoxide oxygen and hydrolysis . Another method includes the hydrogenation of this compound monomesylate with tritium gas, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves the use of fermentation processes to produce gibberellin A5, which is then esterified to form the methyl ester. The fermentation process often utilizes fungi such as Gibberella fujikuroi, which naturally produce gibberellins .

化学反応の分析

Types of Reactions: Gibberellin A5 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the solvolysis of this compound toluene-p-sulphonate is a well-studied reaction .

Common Reagents and Conditions:

Oxidation: Osmium tetroxide is commonly used for the oxidation of this compound.

Reduction: Tritium gas is used for the hydrogenation of this compound.

Substitution: Thionyl chloride and toluene-p-sulphonyl chloride are used for allylic chlorination reactions.

Major Products:

Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions typically yield deoxygenated or hydrogenated products.

Substitution: Substitution reactions can produce chlorinated derivatives such as 1β-chlorothis compound.

科学的研究の応用

Gibberellin A5 methyl ester is widely used in scientific research due to its role in plant growth regulation. Some key applications include:

Plant Physiology: Studying the effects of gibberellins on seed germination, stem elongation, and flowering.

Agriculture: Enhancing crop yield and quality by promoting growth and development.

Biochemistry: Investigating the biosynthesis and metabolism of gibberellins in plants.

Molecular Biology: Understanding the molecular mechanisms of gibberellin signaling pathways.

作用機序

Gibberellin A5 methyl ester exerts its effects by interacting with specific receptors and signaling pathways in plants. The primary molecular targets are the DELLA proteins, which act as repressors of gibberellin signaling . Gibberellin binding to its receptor leads to the degradation of DELLA proteins, thereby activating downstream signaling pathways that promote plant growth and development . Additionally, gibberellins interact with other plant hormones such as abscisic acid, auxin, ethylene, and cytokinin, creating a complex network of hormone interactions .

類似化合物との比較

Gibberellin A5 methyl ester is one of many gibberellin derivatives. Similar compounds include:

Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to promote plant growth and development.

Gibberellin A4 and A7: Often used in combination to enhance plant growth and flowering.

Gibberellin A20: Another gibberellin derivative used in scientific research.

Uniqueness: this compound is unique due to its specific structure and the distinct biological activities it exhibits. Its methyl ester form allows for easier manipulation in chemical reactions and studies, making it a valuable tool in research .

生物活性

Gibberellin A5 methyl ester (GA5ME) is a synthetic derivative of gibberellin A5, a plant hormone that plays a crucial role in various growth and developmental processes in plants. This article provides a comprehensive overview of the biological activity of GA5ME, including its effects on seed germination, plant growth regulation, and its biochemical mechanisms of action.

Overview of this compound

GA5ME is synthesized by modifying gibberellin A5 with a methyl ester group, which alters its biological activity and transport properties compared to its parent compound. The molecular formula for GA5ME is C20H24O5 with a molecular weight of 344.4 g/mol . The modification enhances its solubility and stability, making it an effective plant growth regulator.

Biological Functions

1. Seed Germination and Dormancy:

GA5ME has been shown to promote seed germination and break dormancy in various plant species. For example, studies indicate that GA5ME effectively enhances germination rates in lettuce and wheat by stimulating the synthesis of enzymes that degrade stored seed reserves.

2. Stem Elongation:

GA5ME influences stem elongation by promoting cell division and elongation in the internodes. This effect is particularly beneficial for dwarf plant varieties, allowing them to achieve normal height through enhanced gibberellin signaling pathways .

3. Flowering Induction:

In addition to its effects on vegetative growth, GA5ME has been implicated in the promotion of flowering in certain plant species. The compound acts by modulating the expression of floral identity genes, thereby facilitating the transition from vegetative to reproductive phases in plants .

The biological activity of GA5ME is primarily mediated through its interaction with gibberellin receptors (GID1). Upon binding to GID1, GA5ME induces a conformational change that leads to the degradation of DELLA proteins, which are repressors of gibberellin signaling. This process allows for the activation of downstream genes involved in growth and development .

Table 1: Comparison of Biological Activities

| Biological Activity | Effect | Plant Species Tested |

|---|---|---|

| Seed Germination | Promotes germination | Lettuce, Wheat |

| Stem Elongation | Enhances internode elongation | Dwarf Pea, Maize |

| Flowering Induction | Triggers flowering | Arabidopsis, Brassica |

Case Studies

Case Study 1: Seed Germination Enhancement

A study conducted on lettuce seeds demonstrated that treatment with GA5ME significantly improved germination rates compared to untreated controls. The application of 10 µM GA5ME resulted in a 40% increase in germination within the first week.

Case Study 2: Growth Regulation in Dwarf Varieties

In experiments with dwarf pea mutants, GA5ME application led to a marked increase in plant height and biomass accumulation. Plants treated with 50 µM GA5ME exhibited a height increase of approximately 60% compared to untreated controls over a growth period of four weeks .

Research Findings

Recent research has focused on elucidating the precise biochemical pathways involved in GA5ME action. For instance, studies have shown that GA5ME not only affects gene expression related to growth but also interacts with metabolic pathways that regulate gibberellin biosynthesis and degradation .

Moreover, investigations into the solvolysis rates of GA5ME derivatives indicate that structural modifications significantly influence their biological activities and stability under various environmental conditions .

特性

IUPAC Name |

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAZKTCYLHEASA-HOWNIQBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。